molecular formula C16H24BrN3O2 B12340954 Tert-butyl 4-[(6-bromopyridin-2-yl)methylamino]piperidine-1-carboxylate

Tert-butyl 4-[(6-bromopyridin-2-yl)methylamino]piperidine-1-carboxylate

Cat. No.: B12340954
M. Wt: 370.28 g/mol
InChI Key: KEDMSNGVFGFFFQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(6-bromopyridin-2-yl)methylamino]piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H22BrN3O2 It is a derivative of piperidine and pyridine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[(6-bromopyridin-2-yl)methylamino]piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromopyridine and piperidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

    Reaction Steps: The process includes steps like nucleophilic substitution, esterification, and amination to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(6-bromopyridin-2-yl)methylamino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the piperidine ring.

    Reduction Products: Reduced forms of the pyridine and piperidine rings.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Tert-butyl 4-[(6-bromopyridin-2-yl)methylamino]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[(6-bromopyridin-2-yl)methylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromopyridin-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[(6-bromopyridin-2-yl)methylamino]piperidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of both piperidine and tert-butyl ester groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

Molecular Formula

C16H24BrN3O2

Molecular Weight

370.28 g/mol

IUPAC Name

tert-butyl 4-[(6-bromopyridin-2-yl)methylamino]piperidine-1-carboxylate

InChI

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-9-7-12(8-10-20)18-11-13-5-4-6-14(17)19-13/h4-6,12,18H,7-11H2,1-3H3

InChI Key

KEDMSNGVFGFFFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=NC(=CC=C2)Br

Origin of Product

United States

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